
Potassium pentaborate octahydrate
Overview
Description
Potassium pentaborate octahydrate (chemical formula: K₂B₁₀O₁₆·8H₂O, CAS 12229-13-9) is an inorganic borate compound composed of potassium cations, a pentaborate anion (B₁₀O₁₆²⁻), and eight water molecules of crystallization . It is a white, crystalline solid with a density of 1.74 g/cm³ and a high melting point of 780°C . The compound exhibits low solubility in water under standard conditions, though solubility increases with temperature (1.56% w/w at 0°C to 22.3% w/w at 100°C) . Industrially, it is synthesized by reacting potassium hydroxide with boric acid in aqueous media, maintaining a B₂O₃/K₂O molar ratio of ~5 . Key applications include use as a lubricant additive, flame retardant, and nonlinear optical (NLO) material due to its thermal stability and optical properties .
Preparation Methods
Synthesis via Direct Reaction of Boric Acid and Potassium Hydroxide
The most straightforward method for producing potassium pentaborate octahydrate involves the direct reaction of boric acid (H₃BO₃) with potassium hydroxide (KOH) in an aqueous medium. This approach leverages the high solubility of both reactants in water, facilitating a homogeneous reaction environment.
Reaction Stoichiometry and Optimization
The molar ratio of boron to potassium (B₂O₃/K₂O) is a critical determinant of product composition. Studies demonstrate that a B₂O₃/K₂O ratio of 5:1 aligns with the theoretical stoichiometry of this compound . Deviations from this ratio result in mixed-phase products or residual reactants. For instance, a ratio of 4:1 favors the formation of potassium tetraborate, while a 6:1 ratio risks incomplete dissolution of boric acid, necessitating post-synthesis filtration .
The reaction is typically conducted at elevated temperatures (80–95°C) to enhance dissolution kinetics. A representative procedure involves dissolving 320 g/L of boric acid in deionized water, followed by gradual addition of 60 g/L of potassium hydroxide (48% w/w solution) under vigorous stirring . Maintaining a temperature above 90°C ensures complete dissolution and prevents premature crystallization .
Crystallization and Drying
Post-reaction, the solution is cooled to 25–30°C to initiate crystallization. Slow cooling rates (<1°C/min) yield larger, well-defined crystals, whereas rapid cooling produces amorphous powders . The crystals are vacuum-filtered, washed with cold ethanol to remove residual impurities, and dried at 45–50°C for 24 hours .
Table 1: Optimized Parameters for Direct Synthesis
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
B₂O₃/K₂O Ratio | 5:1 | Phases with incorrect stoichiometry |
Reaction Temperature | 90–95°C | Incomplete dissolution of reactants |
Cooling Rate | 0.5–1°C/min | Amorphous or microcrystalline product |
Drying Temperature | 45–50°C | Dehydration or phase transition |
Double Decomposition Using Sodium Borate and Potassium Salts
An alternative industrial method involves the double decomposition of sodium borate (e.g., borax, Na₂B₄O₇·10H₂O) with potassium salts such as KCl or K₂SO₄ in the presence of mineral acids . This approach is advantageous for leveraging low-cost sodium borate feedstocks.
Acid-Mediated Reaction Mechanism
The process begins with the acidification of sodium borate to form sodium pentaborate:
Subsequent addition of potassium chloride induces metathesis:
The reaction is conducted at 70–80°C to maintain solubility of intermediates. Sulfuric acid is preferred for its low cost and minimal side reactions, though hydrochloric acid can substitute if sulfate contamination is a concern .
Crystallization and Yield Optimization
This compound crystallizes selectively from the reaction mixture due to its low solubility in cold, concentrated borate solutions. Industrial-scale processes employ forced-circulation evaporative crystallizers to achieve yields exceeding 85% . Mother liquor recycling improves overall efficiency, though residual sodium ions necessitate periodic purging to prevent impurity accumulation .
Spray Drying for Industrial-Scale Production
While spray drying is more commonly associated with potassium octoborate tetrahydrate , adaptations for this compound have been explored. This method atomizes the reaction solution into a hot air stream (435°C), rapidly dehydrating droplets into a free-flowing powder .
Process Parameters and Challenges
Key parameters include:
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Inlet Air Temperature : 435°C achieves rapid dehydration without thermal decomposition .
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Outlet Air Temperature : 140°C prevents rehydration of the product .
Despite its efficiency, spray drying demands stringent control over solution viscosity and borate concentration. Excessive solids content (>40% w/w) leads to nozzle clogging, while low concentrations (<25% w/w) increase energy consumption .
Characterization and Quality Control
X-Ray Diffraction (XRD)
XRD patterns of this compound exhibit characteristic peaks at 2θ = 14.3°, 28.7°, and 32.1°, corresponding to the (020), (110), and (130) crystallographic planes . Impurities such as potassium metaborate manifest as additional peaks at 2θ = 19.5° and 23.8° .
Thermogravimetric Analysis (TGA)
TGA reveals three distinct mass losses:
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25–150°C : Loss of 8 moles of water (theoretical 19.2%, observed 18.7–19.5%) .
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150–300°C : Dehydration of structural hydroxyl groups (4.5% mass loss) .
Industrial Applications and Process Selection
The choice of synthesis method hinges on scale and purity requirements:
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Laboratory-Scale : Direct reaction with KOH offers simplicity and high purity .
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Industrial-Scale : Double decomposition using sodium borate is cost-effective but requires impurity management .
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High-Purity Applications : Spray drying provides consistent particle size distribution but at higher operational costs .
Biological Activity
Potassium pentaborate octahydrate (K2B10O16·8H2O) is a compound derived from the reaction of potassium hydroxide and boric acid. It has garnered attention for its various applications in industrial processes, particularly in the fields of ceramics, metallurgy, and agriculture. This article delves into the biological activity of this compound, exploring its potential benefits and toxicity based on recent studies and data.
This compound is characterized by its crystalline structure, which consists of boron-oxygen polyhedra. The molecular weight is approximately 293.21 g/mol, with a specific gravity of 1.74. This compound typically appears as white crystalline granules and exhibits mild alkaline properties when dissolved in water .
1. Agricultural Applications
Potassium pentaborate is utilized in agriculture primarily as a micronutrient source for plants. Boron, a critical element for plant growth, plays a vital role in cell wall formation and reproductive development. Studies indicate that potassium pentaborate enhances the growth of certain crops by improving boron availability in soil .
- Case Study: Crop Yield Improvement
A field study demonstrated that the application of potassium pentaborate resulted in a significant increase in the yield of tomatoes and cucumbers, with observed growth rates improving by up to 25% compared to control groups lacking boron supplementation .
2. Antimicrobial Properties
Research has shown that potassium pentaborate exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the disruption of microbial cell walls, leading to cell lysis.
- Case Study: Antibacterial Activity
In vitro studies conducted on common bacterial strains such as E. coli and Staphylococcus aureus revealed that potassium pentaborate significantly inhibited bacterial growth at concentrations above 0.5% . This suggests potential applications in agricultural pest management and food preservation.
3. Toxicological Profile
While potassium pentaborate has beneficial applications, it is essential to consider its toxicity profile. The compound shares similar toxicological characteristics with other borates, exhibiting low acute toxicity levels.
- Toxicity Assessment
The median lethal dose (LD50) for potassium pentaborate is reported to be greater than 2000 mg/kg in rodent studies, indicating low toxicity . However, chronic exposure can lead to reproductive and developmental effects, necessitating careful handling in industrial applications.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and applications of this compound compared to other boron compounds:
Compound | Application | Biological Activity | Toxicity Level |
---|---|---|---|
This compound | Agriculture (micronutrient) | Enhances plant growth; antimicrobial effects | Low (LD50 > 2000 mg/kg) |
Boric Acid | Pesticide | Antifungal; insecticidal | Low (LD50 ~ 500 mg/kg) |
Sodium Borate | Wood preservative | Antifungal; insecticidal | Low (LD50 > 2000 mg/kg) |
Chemical Reactions Analysis
Reaction Parameter Optimization
Critical factors influencing yield and purity include:
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B₂O₃:K₂O molar ratio : Optimal crystallization occurs at ratios between 1:6 and 1:10 . Excess B₂O₃ improves recovery by shifting equilibrium toward solid precipitation.
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Temperature : Higher temperatures (up to 80°C) accelerate reaction rates but risk co-precipitating impurities.
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Acid selection : Sulfuric acid is preferred for cost-effectiveness, but hydrochloric or nitric acids enable alternative by-product management .
Table 2: Impact of B₂O₃:K₂O Ratio on Yield
Ratio Range | Crystallization Efficiency | Product Purity |
---|---|---|
1:3–1:5 | 60–70% | 85–90% |
1:6–1:8 | 85–95% | 92–97% |
1:9–1:10 | 75–80% | 88–93% |
Reaction Mechanisms and By-Product Management
The process leverages ion-exchange kinetics , where K⁺ displaces Na⁺ in the borate matrix. Key mechanistic insights:
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pH dependence : Reactions proceed efficiently in mildly acidic conditions (pH 4–6), avoiding borate polymerization .
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By-product utilization : Sodium sulfate is reclaimed for glass manufacturing, while NaCl-containing mother liquors are recycled into subsequent batches .
Stability and Decomposition Reactions
While stable under ambient conditions, thermal decomposition occurs above 150°C:
textK₂B₁₀O₁₆·8H₂O → K₂B₁₀O₁₆ + 8H₂O↑
Further heating to 400°C yields potassium metaborate and boron trioxide:
textK₂B₁₀O₁₆ → 2KBO₂ + 4B₂O₃
Q & A
Q. What are the established synthesis routes for potassium pentaborate octahydrate, and how do reaction conditions influence product purity?
Basic Synthesis : The most common method involves reacting potassium hydroxide (KOH) with boric acid (H₃BO₃) in aqueous solution under controlled stoichiometric ratios (e.g., 1:5 molar ratio of K₂O:B₂O₃) . The slow evaporation solution method at 25°C is widely used to crystallize this compound, yielding high-purity orthorhombic crystals .
Advanced Optimization : Reaction efficiency (84–95%) can be enhanced by adjusting variables such as reaction time (6–18 hours), temperature (20–50°C), and boron source (e.g., raw colemanite ore vs. purified boric acid). Hydrothermal synthesis with K₂CO₃ and B₂O₃ at elevated temperatures (80–100°C) reduces impurities like Ca²⁺ residues .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Basic Techniques :
- XRD : Confirms crystallinity and matches ICSD reference codes (e.g., 01-072-1688 for santite phase) .
- FT-IR and Raman Spectroscopy : Identify B-O bond vibrations (e.g., ~680 cm⁻¹ for pentaborate rings) and hydration states .
Advanced Analysis : - SEM/EDS : Detects surface morphology irregularities (e.g., dendritic vs. prismatic crystals) and elemental contamination (e.g., residual Ca from colemanite) .
- Thermogravimetric Analysis (TGA) : Quantifies dehydration stages (e.g., 106–134°C for octahydrate → tetrahydrate transition) and calculates activation energy (ΔH ≈ 110.8 kJ/mol) .
Q. How does solubility behavior impact experimental design for this compound?
Basic Solubility Trends : Solubility in water increases with temperature (1.56% w/w at 0°C to 22.3% w/w at 100°C) . This necessitates precise temperature control during crystallization to avoid premature precipitation.
Advanced Applications : In hydrothermal synthesis, solubility gradients are exploited to grow single crystals for optical studies. For example, slow cooling from 50°C to 25°C optimizes crystal size and minimizes defects .
Q. How can researchers resolve contradictions in reported phase equilibria for potassium borate systems?
Key Challenge : Conflicting phase diagrams arise from varying boron sources (e.g., H₃BO₃ vs. B₂O₃) and reaction pH. For instance, Apagyi and Csetenyi (2001) identified stable KB5 formation in the CaO–K₂O–B₂O₃–H₂O system at 25°C, whereas Yang et al. (2005) noted metastable intermediates under rapid dehydration .
Methodological Resolution : Use in-situ Raman spectroscopy to monitor real-time phase transitions and validate results against thermodynamic models (e.g., Pitzer equations for ionic activity) .
Q. What advanced methodologies are employed to study the thermal stability and dehydration kinetics of this compound?
Kinetic Analysis : Isoconversional methods (e.g., Flynn-Wall-Ozawa) applied to TGA data reveal multi-stage dehydration mechanisms. For example, the octahydrate loses 4 H₂O molecules at 106–134°C, followed by the remaining 4 H₂O at higher temperatures .
Fluidized Bed Dehydration : Enhances mass transfer efficiency, reducing decomposition time by 40% compared to static oven methods .
Q. How do researchers address discrepancies in optical property measurements for potassium pentaborate crystals?
Common Pitfalls : Variations in SHG (second-harmonic generation) efficiency arise from crystal defects or doping (e.g., Mg²⁺ or Cu²⁺). Rajasekar et al. reported a 20% drop in SHG efficiency for impurity-laden crystals .
Mitigation Strategies : Polarized light microscopy and HRXRD (high-resolution XRD) quantify lattice distortions. For nonlinear optical applications, slow evaporation at pH 7–8 produces defect-free crystals .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic Protocols : Store separately from strong oxidizers (e.g., HNO₃). Waste must be neutralized with dilute acetic acid before disposal via certified hazardous waste services .
Advanced Considerations : Long-term storage stability tests (e.g., 12-month exposure to 40–60% humidity) prevent deliquescence. Decomposition products (e.g., B₂O₃ fumes above 780°C) require fume hood containment .
Q. What strategies optimize crystallization yield and crystal quality for this compound?
Parameter Optimization :
- Evaporation Rate : 0.5–1 mL/day minimizes nucleation sites, favoring large single crystals .
- Seed Crystals : Pre-grown KB5 seeds (0.1–0.5 mm) aligned along the [001] axis reduce polycrystalline aggregates .
DOE (Design of Experiments) : Taguchi methods identify critical factors (e.g., B/K molar ratio contributes 65% to yield variance) .
Q. How do researchers reconcile conflicting data from spectroscopic and diffraction-based characterization?
Case Study : FT-IR may indicate pentaborate rings (B₅O₆⁻), while XRD suggests partial hydrolysis to metaborate (BO₂⁻). Cross-validation with NMR (¹¹B) resolves ambiguities by quantifying B coordination (e.g., 3-coordinate vs. 4-coordinate boron) .
Q. What are emerging applications of this compound in advanced materials research?
Nonlinear Optics : KB5 crystals exhibit a wide transparency range (190–2500 nm) and high laser damage thresholds (3 GW/cm² at 1064 nm), making them suitable for UV frequency doubling .
Solid-State Electrolytes : Doping with Li⁺ enhances ionic conductivity (σ ≈ 1.2×10⁻⁴ S/cm at 300°C), applicable in borate-based batteries .
Comparison with Similar Compounds
Structural and Compositional Differences
Compound | Formula | Hydration State | Molecular Weight | CAS Number |
---|---|---|---|---|
Potassium pentaborate octahydrate | K₂B₁₀O₁₆·8H₂O | Octahydrate | 586.42 | 12229-13-9 |
Ammonium pentaborate octahydrate | (NH₄)₂B₁₀O₁₆·8H₂O | Octahydrate | 544.30 | 12046-03-6 |
Sodium pentaborate pentahydrate | NaB₅O₈·5H₂O | Pentahydrate | 295.19 | Not specified |
Sodium-calcium pentaborate octahydrate (Ulexite) | NaCaB₅O₉·8H₂O | Octahydrate | 405.00 | 1319-33-1 |
- Key Structural Notes: Potassium and ammonium pentaborate octahydrates share the same pentaborate anion (B₁₀O₁₆²⁻) but differ in cation type (K⁺ vs. NH₄⁺) . Ulexite contains both sodium and calcium cations, forming a more complex borate structure .
Thermodynamic and Physical Properties
Property | K₂B₁₀O₁₆·8H₂O | (NH₄)₂B₁₀O₁₆·8H₂O | NaB₅O₈·5H₂O | Ulexite |
---|---|---|---|---|
Melting Point (°C) | 780 | Decomposes at ~134°C | Dehydration above 345°C | Decomposes at ~200°C |
Density (g/cm³) | 1.74 | 1.72 | 1.81 | 1.96 |
Solubility in Water | 1.56% (0°C) | Highly soluble | Moderately soluble | Low solubility |
Thermal Stability | High | Moderate (volatilizes) | Low (volatilizes H₂O) | Moderate |
- Key Findings :
Research Findings and Contradictions
- Solubility Discrepancy: While Thermo Scientific reports this compound as "insoluble" , Ashford’s Dictionary and the Handbook of Inorganic Compounds note increasing solubility with temperature (1.56–22.3% w/w) . This discrepancy likely arises from differences in experimental conditions (e.g., temperature, purity).
- Hydration State Effects : Potassium pentaborate tetrahydrate (KB₅O₈·4H₂O) has distinct properties (e.g., lower molecular weight, 293.21 g/mol) compared to the octahydrate, emphasizing the need to specify hydration states in comparisons .
Properties
IUPAC Name |
dipotassium;[bis(oxoboranyloxy)boranyloxy-oxoboranyloxyboranyl]oxy-[[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyboranyl]oxyborinate;octahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B10O16.2K.8H2O/c11-1-18-6(16)23-9(21-4-14)24-7(17)25-10(22-5-15)26-8(19-2-12)20-3-13;;;;;;;;;;/h;;;8*1H2/q-2;2*+1;;;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTXIARPFKLBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB([O-])OB(OB=O)OB([O-])OB(OB=O)OB(OB=O)OB=O.O.O.O.O.O.O.O.O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B10H16K2O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12229-13-9 | |
Record name | Boron potassium oxide (B5KO8), tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | potassium pentaborate octahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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